4(1H)-Pyrimidinone, 2-((4-fluorophenyl)thio)-6-(1-methylpropoxy)-
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Overview
Description
4(1H)-Pyrimidinone, 2-((4-fluorophenyl)thio)-6-(1-methylpropoxy)- is a synthetic organic compound that belongs to the pyrimidinone family This compound is characterized by the presence of a pyrimidinone core substituted with a 4-fluorophenylthio group and a 1-methylpropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((4-fluorophenyl)thio)-6-(1-methylpropoxy)- typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the 4-Fluorophenylthio Group: This step involves the nucleophilic substitution reaction where a 4-fluorophenylthiol reacts with the pyrimidinone core in the presence of a suitable base such as sodium hydride or potassium carbonate.
Attachment of the 1-Methylpropoxy Group: The final step involves the alkylation of the pyrimidinone core with 1-methylpropyl halide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 2-((4-fluorophenyl)thio)-6-(1-methylpropoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or alcohols.
Substitution: Formation of various substituted pyrimidinones.
Scientific Research Applications
4(1H)-Pyrimidinone, 2-((4-fluorophenyl)thio)-6-(1-methylpropoxy)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2-((4-fluorophenyl)thio)-6-(1-methylpropoxy)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **4(1H)-Pyrimidinone, 2-((4-chlorophenyl)thio)-6-(1-methylpropoxy)-
- **4(1H)-Pyrimidinone, 2-((4-bromophenyl)thio)-6-(1-methylpropoxy)-
- **4(1H)-Pyrimidinone, 2-((4-methylphenyl)thio)-6-(1-methylpropoxy)-
Uniqueness
4(1H)-Pyrimidinone, 2-((4-fluorophenyl)thio)-6-(1-methylpropoxy)- is unique due to the presence of the fluorine atom in the phenylthio group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
CAS No. |
284681-67-0 |
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Molecular Formula |
C14H15FN2O2S |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
4-butan-2-yloxy-2-(4-fluorophenyl)sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H15FN2O2S/c1-3-9(2)19-13-8-12(18)16-14(17-13)20-11-6-4-10(15)5-7-11/h4-9H,3H2,1-2H3,(H,16,17,18) |
InChI Key |
HOAIGVNXYPXAEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=CC(=O)NC(=N1)SC2=CC=C(C=C2)F |
Origin of Product |
United States |
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